molecular formula C19H17N3O3S B267664 N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide

N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide

Cat. No. B267664
M. Wt: 367.4 g/mol
InChI Key: UNCZYOZQTSYAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide, also known as BAY 55-9837, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising activity against a variety of targets, including protein kinases and enzymes involved in inflammation and cancer. In

Mechanism of Action

The mechanism of action of N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide involves the inhibition of specific enzymes and proteins. For example, this compound has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which leads to a decrease in cell proliferation and survival. N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide has also been shown to inhibit the activity of other proteins, such as the transcription factor NF-κB, which is involved in inflammation.
Biochemical and Physiological Effects
N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of CK2, which leads to a decrease in cell proliferation and survival. N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide has also been shown to have anti-inflammatory activity, which may be useful for the treatment of diseases such as rheumatoid arthritis. In addition, this compound has been shown to have anti-cancer activity, which may be useful for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide is that it has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising activity against a variety of targets, including protein kinases and enzymes involved in inflammation and cancer. In addition, N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide has been shown to have good pharmacokinetic properties, which may make it a useful drug candidate. However, one of the limitations of this compound is that it may have off-target effects, which could lead to unwanted side effects.

Future Directions

There are several potential future directions for the study of N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide. One possible direction is the development of more potent and selective inhibitors of specific targets, such as CK2. Another possible direction is the investigation of the anti-inflammatory and anti-cancer activity of this compound in animal models. In addition, the pharmacokinetic properties of N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide could be further optimized to improve its efficacy as a drug candidate. Overall, the study of N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide has the potential to lead to the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide involves several steps, including the reaction of 4-nitrophenylsulfonyl chloride with benzylamine to form 4-(benzylamino)sulfonylphenol. This intermediate is then reacted with nicotinic acid to produce N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide. The yield of this reaction can be improved by using appropriate solvents and reaction conditions.

Scientific Research Applications

N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising activity against a variety of targets, including protein kinases and enzymes involved in inflammation and cancer. In particular, N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. This compound has also been shown to have anti-inflammatory activity, which may be useful for the treatment of diseases such as rheumatoid arthritis.

properties

Product Name

N-{4-[(benzylamino)sulfonyl]phenyl}nicotinamide

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(benzylsulfamoyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H17N3O3S/c23-19(16-7-4-12-20-14-16)22-17-8-10-18(11-9-17)26(24,25)21-13-15-5-2-1-3-6-15/h1-12,14,21H,13H2,(H,22,23)

InChI Key

UNCZYOZQTSYAIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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